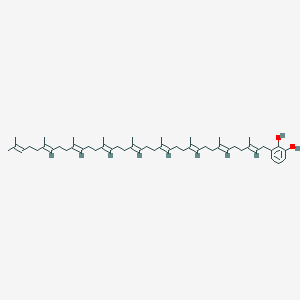
3-(All-trans-nonaprenyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(all-trans-nonaprenyl)benzene-1,2-diol is a 3-(all-trans-polyprenyl)benzene-1,2-diol in which the substituent at position 3 is an all-trans-nonaprenyl moiety.
Analyse Des Réactions Chimiques
Enzymatic O-Methylation
The most well-characterized reaction involves the methylation of the hydroxyl group at the C2 position, catalyzed by polyprenylhydroxybenzoate methyltransferase. This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, yielding 2-methoxy-6-(all-trans-nonaprenyl)phenol and S-adenosyl-L-homocysteine (SAH) as byproducts .
3 all trans nonaprenyl benzene 1 2 diol+SAMMethyltransferase2 methoxy 6 all trans nonaprenyl phenol+SAH+H+
Research Findings
-
Identification in Legumes : 3-(all-trans-nonaprenyl)benzene-1,2-diol was identified as a novel metabolite in cowpea (Vigna unguiculata), with significantly higher abundance compared to pigeon pea and common beans. Its presence suggests potential roles in plant defense or lipid metabolism .
-
Biochemical Characterization : In Escherichia coli, analogous polyprenylated catechols (e.g., 2-octaprenyl-6-methoxy-1,4-benzoquinone) are intermediates in ubiquinone biosynthesis, highlighting conserved pathways across species .
Structural and Functional Insights
-
Hydrogen Bonding : The catechol moiety enables hydrogen bonding with active sites of methyltransferases, facilitating regioselective methylation at the C2 position .
-
Side Chain Flexibility : The all-trans configuration of the nonaprenyl chain ensures optimal hydrophobic interactions in membrane-associated biosynthetic processes .
Comparative Reactivity Table
Open Research Questions
Propriétés
Formule moléculaire |
C51H78O2 |
|---|---|
Poids moléculaire |
723.2 g/mol |
Nom IUPAC |
3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,2-diol |
InChI |
InChI=1S/C51H78O2/c1-40(2)20-11-21-41(3)22-12-23-42(4)24-13-25-43(5)26-14-27-44(6)28-15-29-45(7)30-16-31-46(8)32-17-33-47(9)34-18-35-48(10)38-39-49-36-19-37-50(52)51(49)53/h19-20,22,24,26,28,30,32,34,36-38,52-53H,11-18,21,23,25,27,29,31,33,35,39H2,1-10H3/b41-22+,42-24+,43-26+,44-28+,45-30+,46-32+,47-34+,48-38+ |
Clé InChI |
PKYZMVIVZPJXFM-XBVQZQHUSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)O)O)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















